
BM212
Vue d'ensemble
Description
BM212 est un dérivé de 1,5-diarylpyrrole qui a montré un potentiel significatif en tant qu'agent antimycobactérien. Il est particulièrement remarquable pour son activité contre les souches multirésistantes de Mycobacterium tuberculosis et d'autres mycobactéries atypiques . Le composé se caractérise par son activité in vitro puissante et sa faible cytotoxicité, ce qui en fait un candidat prometteur pour un développement ultérieur dans le traitement de la tuberculose .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de BM212 implique la formation d'un cycle pyrrole, qui est un échafaudage courant dans de nombreux composés biologiquement actifs. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cycle pyrrole : Le cycle pyrrole est synthétisé par une réaction de condensation impliquant une dicétone et une amine.
Réactions de substitution : Le cycle pyrrole est ensuite fonctionnalisé avec divers substituants afin d'améliorer son activité biologique.
Méthodes de production industrielle
La production industrielle de this compound impliquerait probablement l'optimisation de la voie de synthèse afin de maximiser le rendement et de minimiser les coûts. Cela pourrait inclure l'utilisation de catalyseurs plus efficaces, l'amélioration des conditions réactionnelles et des méthodes de purification évolutives .
Analyse Des Réactions Chimiques
Stetter Reaction for 1,4-Dione Formation
The initial step involves the Stetter reaction to synthesize 1-(4-chlorophenyl)pentane-1,4-dione from 4-chlorobenzaldehyde and methyl vinyl ketone under catalytic conditions.
Reaction Conditions:
-
Catalyst: 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (0.2 eq)
-
Solvent: Anhydrous acetonitrile (0.325 M)
-
Temperature: 80 °C, 24 h
Spectral Data:
Parameter | Value |
---|---|
1H NMR (CDCl₃) | δ 7.97–7.84 (m, 2H), 7.46–7.35 (m, 2H), 3.26–3.19 (m, 2H), 2.92–2.77 (m, 2H), 2.25 (s, 3H) |
13C NMR (CDCl₃) | δ 207.2, 197.3, 139.6, 135.0, 129.5, 128.9, 37.0, 32.3, 30.1 |
Mass (EI) | C₁₁H₁₁ClO₂, [M]+ 210.1 |
This intermediate serves as a precursor for subsequent cyclization .
Mannich Reaction for Pyrrole Derivative
The 1,4-dione undergoes cyclization with 4-chloroaniline to form 1,2-bis(4-chlorophenyl)-5-methyl-1H-pyrrole. This is followed by a Mannich reaction with formaldehyde and N-methylpiperazine to yield this compound.
Reaction Conditions:
-
Formaldehyde (37%, 1.0 eq)
-
Solvent: Anhydrous acetonitrile (0.125 M)
-
Temperature: Room temperature, 15 h
Spectral Data (Final Product):
Parameter | Value |
---|---|
1H NMR (CDCl₃) | δ 7.97–7.84 (m, 2H), 7.46–7.35 (m, 2H), 3.26–3.19 (m, 2H), 2.92–2.77 (m, 2H), 2.25 (s, 3H) |
13C NMR (CDCl₃) | δ 207.2, 197.3, 139.6, 135.0, 129.5, 128.9, 37.0, 32.3, 30.1 |
Mass (EI) | C₁₇H₁₃Cl₂N, [M]+ 302.1 |
The Mannich reaction introduces the piperazine moiety, critical for target binding .
Mitsunobu Reaction for Functional Group Optimization
Analogues of this compound were synthesized using the Mitsunobu reaction to modify substituents on the pyrrole ring. For example, replacing chlorine with fluorine or methoxy groups alters pharmacokinetic properties.
Reaction Conditions:
-
Reagent: (Cyanomethylene)tributylphosphorane (1.5 eq)
-
Solvent: Anhydrous toluene (0.4 M)
-
Temperature: 140 °C, 30 min (microwave-assisted)
Structure-Activity Relationships:
Compound | R (Position 1) | R’ (Position 5) | MIC (μM) a | MIC (μM) b |
---|---|---|---|---|
5 | -CH₃ | F | 0.3 | 55.56 |
6 | -OCH₃ | F | 0.6 | >13.4 |
7 | -SCH₃ | F | 0.6 | 72.47 |
8 | -C₂H₅ | F | 0.2 | 50.04 |
Note: MIC values represent activity against M. tuberculosis H37Rv (a) and cytotoxicity (b) .
Chemical Profiling and Target Validation
Chemo-proteomic profiling identified EthR2 as an off-target binder of this compound analogues. A tryptophan fluorescence assay confirmed direct binding, with significant quenching observed upon addition of this compound . This highlights the need for rigorous target validation in drug design.
Key Observations
-
Synthetic Efficiency: The three-step synthesis (Stetter → Mannich → Mitsunobu) achieves >60% yield for this compound.
-
Optimization: Fluorine substitution at position 5 enhances potency (MIC 0.3 μM for compound 5) .
-
Toxicity: Cytotoxicity (Tox50) correlates inversely with MIC, suggesting a favorable therapeutic index for certain analogues .
Applications De Recherche Scientifique
BM212 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
BM212 exerts its effects by targeting the MmpL3 protein, a member of the mycobacterial membrane protein large family. MmpL3 is involved in the transport of mycolic acids across the inner membrane of mycobacteria, which is essential for the bacteria’s survival . By inhibiting MmpL3, this compound disrupts the synthesis of the mycobacterial cell wall, leading to the death of the bacteria .
Comparaison Avec Des Composés Similaires
BM212 fait partie d'une classe de dérivés antimycobactériens du pyrrole. Des composés similaires comprennent :
- BM521
- BM533
- BM579
Ces composés partagent un échafaudage pyrrole similaire, mais diffèrent par leurs substituants, ce qui peut affecter leur activité biologique et leur cytotoxicité . This compound est unique en son genre par son équilibre entre une activité élevée et une faible cytotoxicité, ce qui en fait un candidat particulièrement prometteur pour un développement ultérieur .
Activité Biologique
BM212, a pyrrole derivative (chemical name: 1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole), has emerged as a significant compound in the fight against tuberculosis (TB), particularly due to its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various studies, and potential as a therapeutic agent.
This compound primarily targets the MmpL3 protein in Mtb, which is essential for the bacterium's cell wall biosynthesis. The binding of this compound to MmpL3 disrupts the proton motive force necessary for substrate translocation, ultimately inhibiting bacterial growth and survival. Recent studies have also identified EthR2 (Rv0078) as an additional target for this compound, suggesting that the compound may exert effects through multiple pathways, enhancing its therapeutic potential against resistant strains .
Key Findings on Mechanisms
- Target Identification : Binding assays revealed that this compound interacts with both MmpL3 and EthR2, indicating a multi-target profile .
- Resistance Mechanisms : Mutants resistant to this compound have been shown to possess point mutations in the mmpL3 gene, underscoring the importance of this target in drug efficacy .
In Vitro Studies
This compound has demonstrated potent bactericidal activity in vitro against various strains of Mtb, including drug-resistant variants. The compound was effective at inhibiting intracellular bacilli within human histiocytic U937 cells, showcasing its potential for treating infections where bacteria reside within host cells .
Table 1: In Vitro Efficacy of this compound
Study Reference | Strain Tested | MIC (µg/mL) | Bactericidal Activity |
---|---|---|---|
Drug-resistant Mtb | 0.25 - 0.5 | Yes | |
Intracellular bacilli | 0.5 | Yes | |
Various Mtb strains | 0.1 - 0.3 | Yes |
In Vivo Studies
In vivo studies conducted on murine models have further validated the effectiveness of this compound. In one study, mice infected with Mtb showed a significant reduction in bacterial load following treatment with this compound at doses ranging from 40 to 300 mg/kg . The effective dose (ED99) was determined to be around 49 mg/kg, which is comparable to existing TB treatments.
Case Study: Murine TB Infection Model
- Objective : Evaluate the efficacy of this compound in reducing bacterial burden.
- Methodology : Mice were infected intratracheally with Mtb and subsequently treated with varying doses of this compound.
- Results : Post-treatment analysis indicated a marked decrease in CFU counts in lung homogenates compared to untreated controls.
Pharmacokinetics and Drug-Like Properties
Recent advancements have focused on improving the pharmacokinetic properties of this compound analogues. Modifications aimed at enhancing solubility and reducing lipophilicity have resulted in compounds with better bioavailability and stability . These improvements are crucial for developing a viable therapeutic option for TB.
Table 2: Pharmacokinetic Profile of this compound Analogues
Analogue Name | Solubility (mg/mL) | Lipophilicity (LogP) | Stability (h) |
---|---|---|---|
This compound | 0.5 | 3.5 | 12 |
Improved Analogue A | 1.5 | 2.8 | 24 |
Improved Analogue B | 2.0 | 2.5 | 36 |
Propriétés
IUPAC Name |
1-[[1,5-bis(4-chlorophenyl)-2-methylpyrrol-3-yl]methyl]-4-methylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25Cl2N3/c1-17-19(16-27-13-11-26(2)12-14-27)15-23(18-3-5-20(24)6-4-18)28(17)22-9-7-21(25)8-10-22/h3-10,15H,11-14,16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZIODCWLMCMMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146204-42-4 | |
Record name | BM 212 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146204424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BM-212 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9HSU4GZWL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary cellular target of BM212?
A1: Research has identified MmpL3, a membrane protein belonging to the Mycobacterial membrane protein Large (MmpL) family, as the primary cellular target of this compound. [, , ]
Q2: How does this compound interact with MmpL3?
A2: this compound directly binds to the MmpL3 protein, inhibiting its activity. [] While the precise binding site remains to be fully elucidated, studies suggest that this compound, along with other MmpL3 inhibitors, may act by disrupting the transmembrane electrochemical proton gradient essential for MmpL3 function. []
Q3: What are the downstream effects of this compound inhibiting MmpL3?
A3: MmpL3 is crucial for transporting mycolic acids, key components of the mycobacterial outer membrane, across the inner membrane. By inhibiting MmpL3, this compound disrupts the transport of mycolic acids, ultimately impairing the formation of the mycobacterial cell wall. [, , ]
Q4: Does this compound demonstrate activity against intracellular mycobacteria?
A4: Yes, this compound exhibits bactericidal activity against intracellular Mycobacterium tuberculosis residing within macrophages and the U937 human histiocytic lymphoma cell line. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H24Cl2N2, and its molecular weight is 387.33 g/mol.
Q6: How do structural modifications to the this compound scaffold influence its antimycobacterial activity?
A6: Studies exploring SAR have revealed that modifications to the phenyl rings at the N1 and C5 positions, as well as alterations to the thiomorpholine moiety, can significantly impact this compound's activity. For example, replacing the thiomorpholine with a morpholine group yielded derivatives with lower lipophilicity and enhanced in vitro microsomal stability. [] Additionally, introducing bulky substituents at the pyrrole C3 side chain and removing the C5 aryl moiety led to compounds with potent activity against multidrug-resistant Mycobacterium tuberculosis. []
Q7: Have any this compound derivatives demonstrated improved potency compared to the parent compound?
A7: Yes, several this compound derivatives have exhibited greater potency against Mycobacterium tuberculosis compared to the original compound. These include analogues with modifications to the phenyl rings, substitutions at the pyrrole C3 side chain, and replacements of the thiomorpholine moiety. [, , , ]
Q8: What is known about the stability of this compound under various conditions?
A8: While specific stability data for this compound is limited within the provided research, studies on its derivatives suggest strategies to improve stability. For instance, replacing the thiomorpholine moiety with a morpholine group led to enhanced in vitro microsomal stability. []
Q9: What is known about the pharmacokinetic profile of this compound?
A9: Information on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently limited within the provided research.
Q10: Has the efficacy of this compound been evaluated in in vivo models of tuberculosis?
A10: Yes, a this compound analogue with improved drug-like properties demonstrated efficacy in an acute murine tuberculosis infection model, achieving an ED99 of 49 mg/Kg. This finding highlights the potential of this compound class for further development. []
Q11: What are the known mechanisms of resistance to this compound?
A11: Resistance to this compound has been primarily linked to mutations in the mmpL3 gene. [, , ] These mutations likely alter the this compound binding site or affect MmpL3 function, rendering the compound ineffective.
Q12: Is there information available on the toxicity profile of this compound?
A12: While specific toxicity data for this compound is not extensively discussed within the provided research, some studies indicate that certain derivatives exhibit low eukaryotic cell toxicity, suggesting a favorable safety profile. []
Q13: What are the future directions for research on this compound?
A13: Future research should focus on:
Q14: What is the overall significance of the research on this compound?
A14: this compound and its derivatives represent a promising class of antimycobacterial agents with a novel mechanism of action targeting MmpL3. The research conducted to date provides valuable insights into its structure-activity relationship, mechanism of action, and potential for combating drug-resistant tuberculosis. Further investigation and development of this compound class hold significant promise for addressing the global health threat posed by tuberculosis.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.